(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Medicinal Chemistry Building Block Synthesis Thiazole Derivatization

Standard thiazole precursors lack a 5-position handle, requiring 2-3 extra synthetic steps. (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1314977-20-2) provides a pre-installed hydroxymethyl group for direct functionalization. • 5-CH₂OH: direct oxidation to COOH, esterification, or etherification - bypass C-H activation • 2-NH₂ binds kinase hinge; 4-CF₃ adds ~0.8-1.0 LogP units for membrane permeability • Orthogonal handle: derivatize 5-CH₂OH while 2-NH₂ remains available for further modification • ≥6 global suppliers; seamless scale-up from mg to kg for lead optimization

Molecular Formula C5H5F3N2OS
Molecular Weight 198.163
CAS No. 1314977-20-2
Cat. No. B591528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol
CAS1314977-20-2
Molecular FormulaC5H5F3N2OS
Molecular Weight198.163
Structural Identifiers
SMILESC(C1=C(N=C(S1)N)C(F)(F)F)O
InChIInChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10)
InChIKeyYCFRUGDBRCSGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1314977-20-2, molecular formula C₅H₅F₃N₂OS, MW 198.17) is a heterocyclic thiazole derivative featuring three key substituents: a 2-amino group, a 4-trifluoromethyl group, and a 5-hydroxymethyl group . The compound serves as a versatile building block in medicinal chemistry, leveraging the thiazole core's established role in kinase inhibitor scaffolds and antimicrobial agents . The trifluoromethyl moiety confers enhanced lipophilicity and metabolic stability, while the primary hydroxymethyl group provides a tractable handle for further functionalization through oxidation, esterification, or etherification .

Why This Scaffold Is Irreplaceable


Substituting (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol with a generic thiazole analog introduces critical functional deficits that directly impair synthetic utility and downstream pharmacological properties. The 2-amino group is essential for forming key hydrogen bonds in kinase inhibitor binding pockets [1]. The 4-trifluoromethyl group is not interchangeable with a methyl or halogen; it provides a calculated LogP increase of approximately 0.8-1.0 units compared to non-fluorinated analogs, significantly enhancing membrane permeability . Most critically, the 5-hydroxymethyl group constitutes a chemically differentiated synthetic handle: oxidation yields the corresponding carboxylic acid for amide coupling, while the alcohol itself enables ester and ether formation. Analogs lacking this hydroxymethyl moiety (e.g., 2-amino-4-(trifluoromethyl)thiazole) require additional synthetic steps to install comparable functionality, increasing both time and cost . These structural differences are not cosmetic—they represent divergent synthetic pathways and distinct property profiles that generic substitution cannot replicate.

Quantitative Differentiation Evidence


Synthetic Versatility of Hydroxymethyl Handle

The 5-hydroxymethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol provides a reactive handle absent in 2-amino-4-(trifluoromethyl)thiazole . This functional group enables direct oxidation to the carboxylic acid derivative using KMnO₄ or CrO₃, and direct esterification or etherification without requiring additional C–H functionalization steps . The comparator compound lacks this handle, necessitating additional synthetic steps to achieve equivalent derivatization.

Medicinal Chemistry Building Block Synthesis Thiazole Derivatization

2-Amino Group as Kinase Hinge Binder

The 2-amino group serves as a critical hydrogen bond donor in kinase inhibitor binding pockets. Patent literature on aminothiazole-based kinase inhibitors demonstrates that the 2-amino group participates in essential hydrogen bonding interactions with the hinge region of tyrosine kinases including c-kit and bcr-abl [1]. Analogs lacking this amino group—such as (2-(trifluoromethyl)thiazol-5-yl)methanol or (2-methyl-4-(trifluoromethyl)thiazol-5-yl)methanol [2]—cannot establish this key binding interaction.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Trifluoromethyl-Driven Lipophilicity Gain

The 4-trifluoromethyl substituent substantially elevates lipophilicity compared to non-fluorinated thiazole scaffolds. While direct experimental LogP data for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is not available in open literature, the structurally related 2-amino-4-(trifluoromethyl)thiazole (which lacks the 5-hydroxymethyl group) exhibits a calculated XLogP3 of 1.5 . In contrast, the non-fluorinated parent scaffold 2-aminothiazole has a measured LogP of approximately 0.3 [1]. The presence of the 5-hydroxymethyl group in the target compound is expected to moderate lipophilicity slightly relative to the non-hydroxymethyl analog, but the net effect remains a significant LogP increase over non-fluorinated comparators.

Drug Metabolism and Pharmacokinetics Membrane Permeability Physicochemical Properties

Commercial Availability and Purity

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is commercially available from multiple established suppliers including Bidepharm, Beyotime, MolCore, Fluorochem, and Acmec . Standard purity specifications are 98% (NLT 98% per MolCore) , with analytical characterization typically including NMR, HPLC, and GC . Pricing is tiered by quantity, with competitive entry-level pricing (e.g., ~68 CNY/25mg from TG Chem) [1] and bulk options available for larger-scale synthesis campaigns. This multi-supplier sourcing landscape provides procurement redundancy and competitive pricing compared to single-source specialty analogs.

Chemical Procurement Supply Chain Quality Control

Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

In medicinal chemistry programs targeting tyrosine kinases (c-kit, bcr-abl, or PKB/Akt), (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol serves as an advanced intermediate where the 5-hydroxymethyl group is poised for rapid SAR expansion. The pre-installed handle enables direct esterification or oxidation to the carboxylic acid for amide library synthesis, avoiding the additional C–H functionalization steps required when using the simpler 2-amino-4-(trifluoromethyl)thiazole precursor . The 2-amino group is positioned to engage kinase hinge residues as demonstrated in aminothiazole kinase inhibitor patent literature [1], while the 4-trifluoromethyl group provides the enhanced lipophilicity (XLogP3 ≈ 1.5 for the core scaffold) necessary for cellular permeability .

Antimicrobial Membrane Penetration Enhancement

Thiazole derivatives with trifluoromethyl substitution exhibit documented antimicrobial and antifungal activities . The enhanced lipophilicity conferred by the 4-CF₃ group (ΔLogP ≈ +0.7–1.2 over non-fluorinated 2-aminothiazole [1]) facilitates penetration of bacterial and fungal cell membranes, a rate-limiting step for intracellular target engagement. (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol provides a balanced polarity profile: the 2-amino and 5-hydroxymethyl groups maintain sufficient aqueous solubility for assay compatibility, while the trifluoromethyl group drives membrane partitioning. This combination is particularly suited for developing agents targeting intracellular bacterial pathogens or fungal species with robust cell wall barriers.

Bioconjugation Handle for Chemical Probes

The 5-hydroxymethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol provides a chemically orthogonal handle for bioconjugation strategies . Unlike analogs lacking this primary alcohol, this compound can be directly activated for: (1) esterification with biotin or fluorophore carboxylic acids; (2) etherification with PEG linkers; or (3) oxidation to the carboxylic acid for amide coupling to affinity matrices. The 2-amino group remains available for subsequent derivatization or can be protected as needed. This dual functionality makes the compound an ideal starting point for constructing chemical probes where the thiazole core serves as a recognition element and the 5-position is the exit vector for linker attachment.

Agrochemical Intermediate Development

Thiazole compounds bearing trifluoromethyl groups have demonstrated herbicidal and insecticidal properties in agricultural applications . (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol serves as a key intermediate for synthesizing novel agrochemical candidates where the trifluoromethyl group enhances environmental stability and target site penetration. The 5-hydroxymethyl group enables derivatization into diverse agrochemical pharmacophores including carbamates, phosphates, and heterocyclic ethers. The compound's multi-supplier commercial availability (≥6 vendors as of 2024-2025) supports the larger-scale synthesis requirements typical of agrochemical lead optimization programs [1].

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